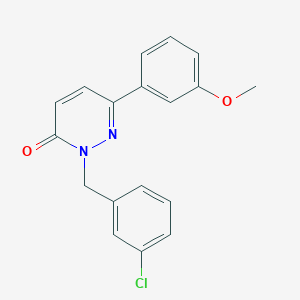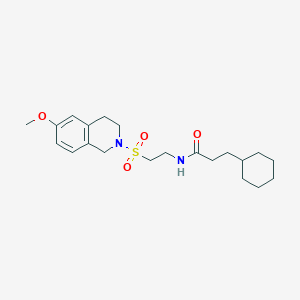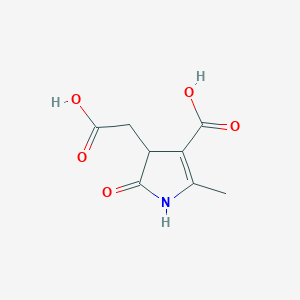
4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound you mentioned is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It seems to have carboxymethyl groups attached, which suggests it may have interesting chemical properties .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the reagents and conditions used .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions, and the study of the mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación
Molecular Recognition
(Verdejo et al., 2009) describe the effective binding of aromatic N-oxides in water using calix[4]pyrrole receptors, which incorporate carboxylic acids. This study highlights the potential of carboxylic acid-functionalized pyrroles in molecular recognition.
Synthesis of Heterocycles
(Grošelj et al., 2013) developed a novel synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. This process underlines the importance of such carboxylic acid derivatives in the construction of functionalized heterocycles.
Pyrrole and Lactam Synthesis
(Clique et al., 2004) discuss a one-pot, three-component coupling strategy to produce pyrrole-3-carboxylates and pyrrolidin-2-ones. This showcases the versatility of pyrrole-carboxylic acids in synthesizing diverse organic compounds.
Luminescent Sensing Materials
(Ding et al., 2017) report on lanthanide-cadmium heterometal-organic frameworks featuring carboxylic acid derivatives, demonstrating their potential as luminescent sensor materials for various cations and organic amines.
Antibacterial Agents
(Miyamoto et al., 1990) synthesized substituted 4-oxoquinoline-3-carboxylic acids, showing potent antibacterial activity against a range of bacteria, emphasizing the medicinal potential of carboxylic acid derivatives.
Cholesterol Lowering Agents
(Elliott & Hanna, 1996) discuss carboxylic acids derived from bile acids or their homologues, which serve as cholesterol-lowering agents, highlighting their significance in medicinal chemistry.
Luminescence Properties
(Su et al., 2014) synthesized complexes with carboxylic acid groups demonstrating dual-emissive luminescence, indicating their potential in material science.
Biological Activity Prediction
(Kharchenko et al., 2008) developed novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems from 5-oxopyrrolidine-3-carboxylic acids, predicting their biological activity, which signifies the role of such derivatives in drug discovery.
Electropolymerization
(Schneider et al., 2017) studied the electropolymerization of pyrrole derivatives, including carboxylic acid-functionalized compounds, revealing their utility in advanced material applications.
Synthesis of Biologically Active Species
(Uguen et al., 2021) discuss the microwave-assisted synthesis of 4-oxo-2-butenoic acids, demonstrating the use of carboxylic acid derivatives in creating biologically active compounds.
Antitumor Evaluation
(Liu et al., 2006) prepared and evaluated acenaphtho[1,2-b]pyrrole-carboxylic acid esters, showing significant cytotoxicity against cancer cell lines, indicating their potential in cancer treatment.
Functionalized Polypyrrole-Silica Microparticles
(Maeda et al., 1995) synthesized carboxylic acid-functionalized polypyrrole-silica microparticles, pointing to their applications in biomedical assays as marker particles.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(carboxymethyl)-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-3-6(8(13)14)4(2-5(10)11)7(12)9-3/h4H,2H2,1H3,(H,9,12)(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWRJIDFABZYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
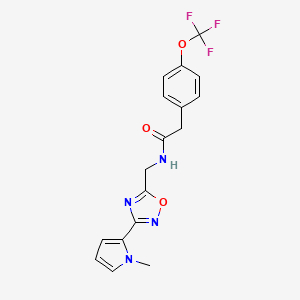
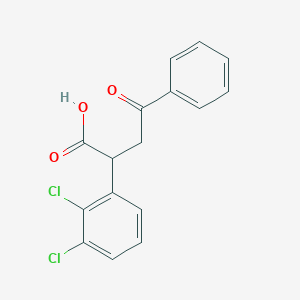
![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2990471.png)

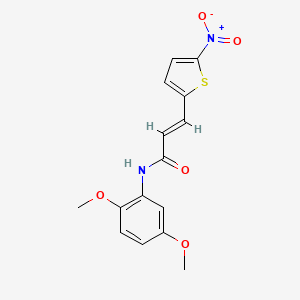
![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)
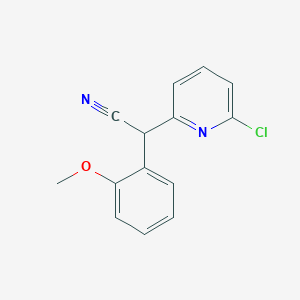

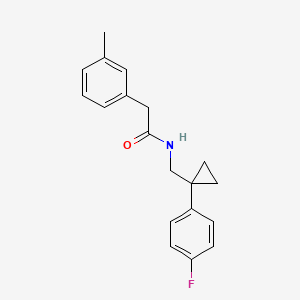
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)
![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)
